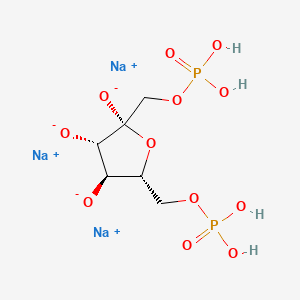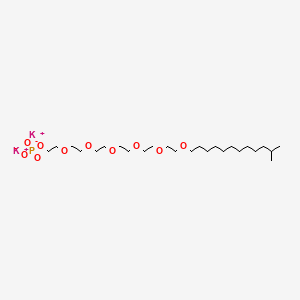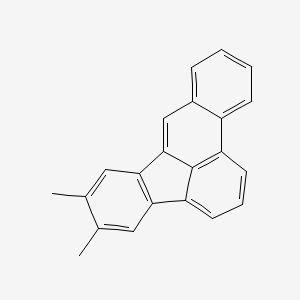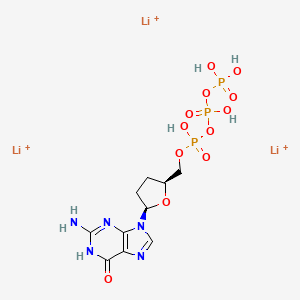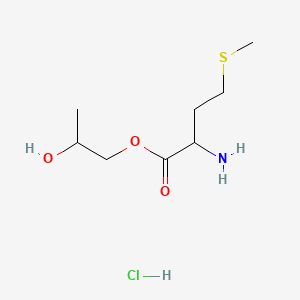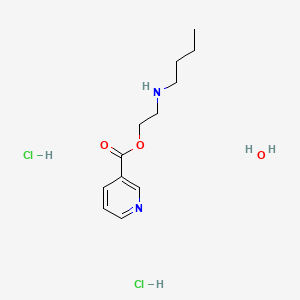
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in various scientific research applications, including medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. The starting material is usually a nucleoside, which undergoes benzoylation and subsequent protection of the hydroxyl groups with bis(4-methoxyphenyl)phenylmethyl groups. The final step involves the esterification of the 3’-hydroxyl group with benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking the natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to various biological effects, including antiviral or anticancer activities.
類似化合物との比較
Similar Compounds
- N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxycytidine 3’-benzoate
- N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyguanosine 3’-benzoate
Uniqueness
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate is unique due to its specific structure, which allows it to interact with different molecular targets compared to other nucleoside analogs. Its unique protective groups and benzoylation pattern contribute to its distinct chemical and biological properties.
特性
CAS番号 |
93966-66-6 |
|---|---|
分子式 |
C45H39N5O7 |
分子量 |
761.8 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C45H39N5O7/c1-53-35-22-18-33(19-23-35)45(32-16-10-5-11-17-32,34-20-24-36(54-2)25-21-34)55-27-38-37(57-44(52)31-14-8-4-9-15-31)26-39(56-38)50-29-48-40-41(46-28-47-42(40)50)49-43(51)30-12-6-3-7-13-30/h3-25,28-29,37-39H,26-27H2,1-2H3,(H,46,47,49,51)/t37-,38+,39+/m0/s1 |
InChIキー |
GTRKPUXTPRSUTL-LCKTVPPXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



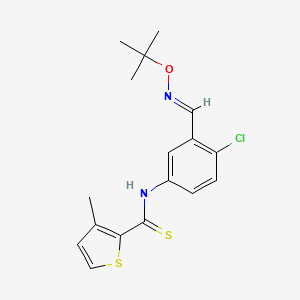
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
